molecular formula C14H15Cl2NO4 B1346433 Diethyl 2-[(2,5-dichloroanilino)methylene]malonate CAS No. 19056-82-7

Diethyl 2-[(2,5-dichloroanilino)methylene]malonate

Cat. No.: B1346433
CAS No.: 19056-82-7
M. Wt: 332.2 g/mol
InChI Key: HTNILLDDTMJQDJ-UHFFFAOYSA-N
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Description

Diethyl 2-[(2,5-dichloroanilino)methylene]malonate is an organic compound with the molecular formula C14H15Cl2NO4 It is a derivative of malonic acid and contains a dichloroaniline moiety

Scientific Research Applications

Diethyl 2-[(2,5-dichloroanilino)methylene]malonate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for a related compound, Diethyl malonate, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(2,5-dichloroanilino)methylene]malonate typically involves the condensation of diethyl malonate with 2,5-dichloroaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2,5-dichloroanilino)methylene]malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted malonate derivatives.

Mechanism of Action

The mechanism of action of diethyl 2-[(2,5-dichloroanilino)methylene]malonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and the nature of the target. The dichloroaniline moiety plays a crucial role in binding to the target site, while the malonate group can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(3,4-dichloroanilino)methylene]malonate
  • Diethyl 2-[(4-chloroanilino)methylene]malonate
  • Diethyl 2-[(2,3-dinitroanilino)methylene]malonate

Uniqueness

Diethyl 2-[(2,5-dichloroanilino)methylene]malonate is unique due to the specific positioning of the chlorine atoms on the aniline ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to other similar compounds.

Properties

IUPAC Name

diethyl 2-[(2,5-dichloroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-7-9(15)5-6-11(12)16/h5-8,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNILLDDTMJQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300462
Record name 6J-009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19056-82-7
Record name 1,3-Diethyl 2-[[(2,5-dichlorophenyl)amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19056-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 137121
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC137121
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137121
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Record name 6J-009
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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